molecular formula C19H25N5O6 B2486711 7-(2-羟基-3-(4-甲氧基苯氧基)丙基)-8-((2-羟基丙基)氨基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 941873-65-0

7-(2-羟基-3-(4-甲氧基苯氧基)丙基)-8-((2-羟基丙基)氨基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

货号 B2486711
CAS 编号: 941873-65-0
分子量: 419.438
InChI 键: DNODXGKYTVIUGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is related to a group of substances that have been synthesized and studied for their potential biological activities and chemical properties. Research has focused on synthesizing various derivatives of purine-diones due to their interesting pharmacological profiles and diverse chemical reactions.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with basic purine structures and introducing various substituents through reactions like alkylation, acylation, or condensation. For example, compounds with structural similarities have been synthesized by reacting intermediates like pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to complex structures after several transformation steps including nucleophilic substitutions and cyclizations (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds in this class features a purine skeleton with various substituents that can significantly affect their physical and chemical properties. The planarity of the purine ring and the nature of the substituents (such as hydroxyl, methoxy, and amino groups) play crucial roles in determining the compound's reactivity and interactions.

Chemical Reactions and Properties

Compounds with similar structures participate in a range of chemical reactions, including nucleophilic substitutions and cyclization reactions, to yield a variety of heterocyclic structures. The presence of functional groups like hydroxyl and amino allows for further modifications and the introduction of additional substituents (Karczmarzyk et al., 1995).

科学研究应用

合成和分子结构

对类似化合物的研究集中在溴酚与核苷酸碱衍生物偶联的合成上,展示了创造具有潜在生物活性的复杂分子的方法(Ma et al., 2007)。另一项研究详细介绍了8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪基丙基)-3,7-二氢-1H-嘌呤-2,6-二酮的合成,提供了关于化学修饰可能增强或调节嘌呤基结构活性的见解(Chłoń-Rzepa等,2004)

潜在生物活性

对新型8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪基丙基)-3,7-二氢-1H-嘌呤-2,6-二酮的心血管活性进行了研究,表明可能在心血管疾病的治疗中具有潜在应用。该研究突出了显示出强预防性抗心律失常活性和降压活性的化合物(Chłoń-Rzepa等,2004)。这表明了类似结构化合物在新型心血管药物开发中的潜力。

化学反应和性质

对相关化合物的化学性质和反应的研究包括研究它们的合成途径,突出了它们可能经历的多样化化学反应以及生成各种具有不同生物活性的衍生物的潜力。例如,从甲基2-(2-甲氧基-2-氧乙基)呋喃-和噻吩-3-羧酸酯出发合成新型杂环化合物的容易性展示了化学的多样性和在开发新的治疗剂中的潜在应用(Koza et al., 2013)

属性

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O6/c1-11(25)8-20-18-21-16-15(17(27)22-19(28)23(16)2)24(18)9-12(26)10-30-14-6-4-13(29-3)5-7-14/h4-7,11-12,25-26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODXGKYTVIUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。